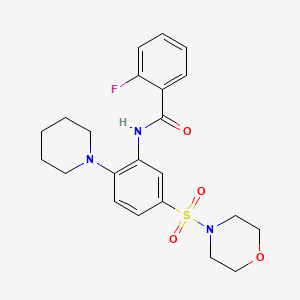
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a pyrazole derivative that has been found to exhibit promising pharmacological properties. The compound has been studied extensively for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been found to reduce blood glucose levels by increasing insulin sensitivity and promoting glucose uptake in the liver and skeletal muscle. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to protect neurons from oxidative stress and prevent neuronal cell death.
实验室实验的优点和局限性
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been found to exhibit low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has some limitations for lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has not been extensively studied for its potential side effects, which may limit its clinical application.
未来方向
There are several future directions for the study of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific signaling pathways that are modulated by 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide and elucidating the downstream effects of these pathways. Another potential direction is to explore the potential clinical applications of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide. This could involve conducting further preclinical studies to determine the safety and efficacy of the compound in animal models. Overall, the study of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
合成方法
The synthesis of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide involves the reaction of cyclopropylamine with 2-phenylpyrazole-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide is then purified using column chromatography or recrystallization.
科学研究应用
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders. The compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been shown to have anti-diabetic effects by reducing blood glucose levels. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to have neuroprotective properties by preventing neuronal cell death.
属性
IUPAC Name |
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)13-9-12(10-7-8-10)16-17(13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOWUZROMKALHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)

![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)








![1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7499719.png)
